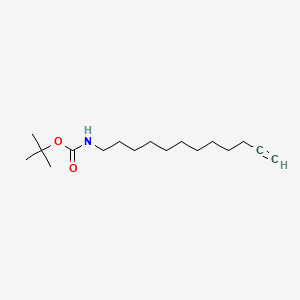

tert-Butyl dodec-11-yn-1-ylcarbamate

Description

Properties

Molecular Formula |

C17H31NO2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

tert-butyl N-dodec-11-ynylcarbamate |

InChI |

InChI=1S/C17H31NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h1H,6-15H2,2-4H3,(H,18,19) |

InChI Key |

DLMQVIGDYROYJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl dodec-11-yn-1-ylcarbamate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the terminal alkyne functionality at the 11th carbon of a dodecyl chain.

- Protection of the amine group as a tert-butyl carbamate (Boc) to afford the final protected amine.

Two main approaches are commonly reported:

Specific Synthetic Procedures

Alkynylation and Boc Protection via Nucleophilic Substitution

One well-documented method involves the preparation of the aminoalkyne intermediate followed by carbamate protection:

Synthesis of 11-dodecyn-1-amine:

- Starting from a suitable alkyl halide (e.g., 11-bromododec-1-yne), nucleophilic substitution with azide ion (NaN3) introduces the azide group.

- Subsequent reduction of the azide to the primary amine is achieved by catalytic hydrogenation or Staudinger reduction.

Protection of the amine as tert-butyl carbamate:

- The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

This sequence affords this compound in moderate to high yields.

One-Pot or Tandem Procedures

In some advanced synthetic schemes, the carbamate formation is integrated into multi-step sequences involving:

- Metal-catalyzed coupling reactions (e.g., Sonogashira coupling) to install the alkyne moiety.

- Subsequent Boc-protection without isolation of intermediates.

For example, the reaction of a terminal alkyne with a Boc-protected amine derivative under basic conditions can yield the target compound directly.

Representative Literature Example

A detailed synthetic procedure reported in the literature involves the following key steps:

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| 1 | 11-Bromododec-1-yne + NaN3 in CH3CN, rt | Formation of 11-azidododec-1-yne |

| 2 | Reduction with Pd/C, H2 or PPh3, H2O | Conversion to 11-dodecyn-1-amine |

| 3 | Reaction with Boc2O, triethylamine, CH2Cl2, rt | Formation of this compound |

The crude product is purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures.

Yields reported range from 60% to 85% depending on reaction scale and purification methods.

Analytical Data and Characterization

The prepared this compound is typically characterized by:

| Technique | Data / Observation |

|---|---|

| 1H NMR | Signals corresponding to tert-butyl group (singlet ~1.4 ppm), alkyl chain methylenes (1.2-1.6 ppm), alkyne proton (if terminal, ~2.5 ppm) or characteristic alkyne carbons |

| 13C NMR | Signals for carbamate carbonyl (~155-160 ppm), alkyne carbons (~75-85 ppm), tert-butyl carbons (~28 ppm), alkyl chain carbons |

| IR Spectroscopy | Strong absorption for carbamate C=O (~1700 cm^-1), alkyne C≡C stretch (~2100-2200 cm^-1) |

| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with molecular formula C16H29NO2 |

High-resolution mass spectrometry confirms molecular weight and formula.

Comparative Analysis of Preparation Methods

Summary and Outlook

The preparation of this compound is reliably achieved via azide substitution on a bromoalkyne precursor, reduction to the amine, and subsequent Boc protection. This method is supported by extensive literature and provides good yields with accessible reagents. Alternative tandem or metal-catalyzed approaches offer streamlined synthesis but require careful optimization.

Future research may focus on catalytic asymmetric variants or green chemistry approaches to improve sustainability and selectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl dodec-11-yn-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl dodec-11-yn-1-ylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. It serves as a precursor in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl dodec-11-yn-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

Physicochemical Properties

- Alkyne vs. Alkyl Chains: The terminal alkyne in the target compound increases rigidity and melting point compared to tert-butyl dodecylcarbamate. This feature also enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), absent in non-alkyne analogues .

- Steric Effects : The tert-butyl group in all analogues reduces solubility in polar solvents (e.g., water) but enhances stability. The indene ring in ’s compound may improve lipophilicity, favoring blood-brain barrier penetration .

- Heterocyclic Systems : The piperazine and dibenzo-oxazepine moieties in ’s compound suggest enhanced binding to serotonin or dopamine receptors, common in neuroactive pharmaceuticals .

Reactivity and Stability

- Click Chemistry : The alkyne in the target compound allows selective conjugation with azides, a property absent in analogues without unsaturated bonds.

- Electrophilic Substitution : The sulfaneylidene group in ’s compound may undergo nucleophilic attacks, while the chlorine atom could facilitate cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized for high yields?

The synthesis typically involves carbamate bond formation using tert-butyloxycarbonyl (Boc) protecting agents like di-tert-butyl dicarbonate (Boc₂O). Stepwise protocols include coupling Boc-protected intermediates with alkyne-containing alkyl chains via Mitsunobu reactions or nucleophilic substitution. For example, multi-step syntheses often employ sequential Boc protection, alkyne functionalization, and purification under inert atmospheres to prevent oxidation . Pd-catalyzed cross-coupling methods (e.g., Suzuki-Miyaura) are also effective for aromatic derivatives, requiring optimized catalyst loading (5–10 mol% Pd(PPh₃)₄), base selection (K₂CO₃/Cs₂CO₃), and solvent polarity to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and alkyne proton absence in IR-inactive systems .

- IR Spectroscopy : Carbamate carbonyl stretches (~1680–1720 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, critical for intermediates with halogens or heavy atoms .

Q. How does the tert-butyl group influence the stability and reactivity of carbamate compounds?

The tert-butyl group provides steric shielding, protecting the carbamate from nucleophilic attack or hydrolysis. This enhances stability under basic/acidic conditions and thermal stress, enabling use in multi-step syntheses (e.g., Grignard reactions). However, its bulkiness may hinder reactions requiring spatial accessibility, necessitating strategic positioning in molecular design .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers in asymmetric synthesis of tert-butyl carbamate derivatives?

Enantioselective synthesis leverages chiral auxiliaries or catalysts. For example:

- Chiral Pool Synthesis : Use Boc-protected amino alcohols (e.g., (R)- or (S)-configurations) as starting materials .

- Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated carbamates .

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (CSPs) resolves racemic mixtures post-synthesis .

Q. How can researchers mitigate side reactions such as alkyne decomposition during the synthesis of tert-butyl dodec-11-yn-1-ylcarbamate analogs?

Key strategies include:

Q. How should researchers address discrepancies in reported reaction yields for tert-butyl carbamate intermediates across different studies?

Systematic validation involves:

- Reproducing Conditions : Test reported solvent systems (e.g., DMF vs. THF), catalyst batches, and purification methods .

- Purity Analysis : Use HPLC or GC-MS to identify impurities affecting yield calculations .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint side reactions .

Handling and Application Questions

Q. What are the best practices for handling air- or moisture-sensitive tert-butyl carbamate derivatives?

- Storage : Seal compounds under argon in flame-dried glassware; store at –20°C for long-term stability .

- Synthesis : Conduct reactions in Schlenk lines or gloveboxes to exclude moisture .

- Workup : Use anhydrous solvents (e.g., Et₂O, CH₂Cl₂) and silica gel pretreated with 1% Et₃N for column chromatography .

Q. In what ways are tert-butyl carbamate derivatives utilized as intermediates in bioactive molecule development?

- Protecting Groups : Boc groups temporarily shield amines during peptide synthesis, enabling selective deprotection with TFA .

- Drug Candidates : Derivatives like tert-butyl ((R)-4-oxo-4-(triazolopyrazinyl)butan-2-yl)carbamate serve as intermediates in kinase inhibitors or antiviral agents .

- Prodrug Design : Carbamates improve solubility and bioavailability of hydroxyl-containing therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.